Pyrrophenone
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZRVUQXBBTRO-MKNPRXRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H37F2N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of Pyrrophenone: A Technical Guide to a Potent cPLA2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid (AA) and lysophospholipids. This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins (PGs) and leukotrienes (LTs), as well as platelet-activating factor (PAF).[1] These molecules are pivotal in a wide range of physiological and pathological processes, most notably inflammation.
Given its central role in initiating the inflammatory cascade, cPLA2α has been a major target for the development of anti-inflammatory therapeutics. Early PLA2 inhibitors, such as p-bromophenacyl bromide, mepacrine, arachidonoyl-trifluoromethylketone (AACOCF3), and methyl-arachidonoyl-fluoro-phosphonate (MAFP), were instrumental in early research but suffered from a lack of specificity, often interacting with other enzymes and receptors.[2] This highlighted the need for more potent and selective inhibitors to specifically probe the function of cPLA2α and to serve as potential drug candidates.
The Discovery of Pyrrophenone
This compound's mechanism of action is the reversible inhibition of cPLA2α, which prevents the release of arachidonic acid and subsequently blocks the production of downstream inflammatory mediators.[1][3] This specificity and reversible mode of action make it an excellent pharmacological tool for studying the roles of eicosanoids and PAF in various biological processes.[1][5]
Quantitative Inhibitory Activity
This compound has been shown to be a highly potent inhibitor of cPLA2α and the subsequent biosynthesis of eicosanoids and PAF in a variety of in vitro and cellular assays.[1][2][3][4][5]
| Assay | System | Stimulus | IC50 Value | Reference |
| cPLA2α enzyme activity | Isolated human enzyme | 4.2 nM | [2][3] | |
| Arachidonic Acid Release | THP-1 cells | A23187 | 24 nM | [3] |
| Prostaglandin E2 (PGE2) Biosynthesis | THP-1 cells | A23187 | 25 nM | |
| Prostaglandin E2 (PGE2) Biosynthesis | Human renal mesangial cells | Interleukin-1 | 8.1 nM | [3] |
| Leukotriene (LT) Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, thapsigargin | 1-10 nM | [2] |
| Platelet-Activating Factor (PAF) Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, thapsigargin | 1-20 nM | [2] |
| Thromboxane B2 (TXB2) Formation | Human whole blood | Potent inhibition | [2] | |
| Leukotriene B4 (LTB4) Formation | Human whole blood | Potent inhibition | [2] |
Selectivity Profile:
This compound exhibits high selectivity for cPLA2α over other phospholipase A2 enzymes. The inhibition of 14 kDa secretory PLA2s (types IB and IIA) was found to be over two orders of magnitude less potent than that for cPLA2α.[3] Furthermore, this compound did not directly inhibit phospholipase D (PLD) activity in fMLP-activated human neutrophils at concentrations up to 10 μM.[1][5]
Signaling Pathway and Experimental Workflows
cPLA2α-Mediated Eicosanoid Biosynthesis Pathway
The following diagram illustrates the central role of cPLA2α in the eicosanoid biosynthesis pathway and the point of inhibition by this compound.
Caption: cPLA2α signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing this compound Activity in Human Neutrophils
The following diagram outlines the typical experimental workflow for evaluating the inhibitory effect of this compound on eicosanoid biosynthesis in primary human neutrophils.
Caption: Workflow for neutrophil eicosanoid biosynthesis inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
Inhibition of cPLA2α Enzyme Activity
This protocol is based on methods described for the in vitro characterization of cPLA2α inhibitors.
-
Enzyme Source: Recombinant human cPLA2α.
-
Substrate: Prepare a vesicle suspension of 1-palmitoyl-2-[14C]arachidonoyl-phosphatidylcholine.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2 and DTT.
-
Procedure: a. Add varying concentrations of this compound (dissolved in DMSO) to the assay buffer. b. Add the cPLA2α enzyme and pre-incubate for a specified time at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the radiolabeled substrate vesicles. d. Incubate for a defined period (e.g., 10-20 minutes). e. Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipids). f. Separate the released [14C]arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC). g. Quantify the radioactivity of the arachidonic acid spot using a radioisotope scanner.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Inhibition of Eicosanoid Biosynthesis in Human Neutrophils
This protocol is adapted from studies investigating the effects of this compound on primary human leukocytes.[1]
-
Isolation of Human Neutrophils (PMNs): a. Collect venous blood from healthy, consenting donors into heparinized tubes. b. Isolate PMNs by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient. c. Lyse contaminating erythrocytes by hypotonic lysis. d. Wash the purified PMNs and resuspend them in an appropriate buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
Inhibition Assay: a. Pre-warm the PMN suspension to 37°C. b. Add varying concentrations of this compound or vehicle (DMSO) to the cell suspension and incubate for 10 minutes. c. Stimulate the cells with an agonist such as fMLP (formyl-methionyl-leucyl-phenylalanine), PAF, or the calcium ionophore A23187 for a specified time (e.g., 5-15 minutes). d. Stop the reaction by adding a cold stop solution (e.g., methanol/acetonitrile) containing internal standards (e.g., deuterated eicosanoids).
-
Quantification of Eicosanoids and PAF: a. Centrifuge the samples to pellet the cell debris. b. Analyze the supernatants by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC/MS) to separate and quantify the different eicosanoids (e.g., LTB4, PGE2) and PAF.
-
Data Analysis: Determine the concentration-dependent inhibition of each lipid mediator and calculate the respective IC50 values.
Conclusion
This compound has established itself as a valuable research tool for investigating the intricate roles of cPLA2α and its downstream lipid mediators in health and disease. Its high potency and selectivity have allowed for a more precise dissection of the inflammatory pathways than was possible with earlier, less specific inhibitors. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery who are interested in utilizing this potent cPLA2α inhibitor in their studies. The continued use of this compound and the development of related compounds hold promise for furthering our understanding of inflammatory processes and may pave the way for novel therapeutic interventions.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of cPLA2α: A Technical Guide to Utilizing Pyrrophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the initiation of the inflammatory cascade, catalyzing the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes. Pyrrophenone has emerged as a potent and highly selective inhibitor of cPLA2α, making it an invaluable pharmacological tool for elucidating the multifaceted roles of this enzyme in cellular physiology and pathophysiology. This technical guide provides a comprehensive overview of the application of this compound in investigating cPLA2α function. It includes detailed experimental protocols, a summary of quantitative data on its efficacy, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cPLA2α-mediated processes.
Introduction: The Significance of cPLA2α and the Utility of this compound
Group IVA cytosolic phospholipase A2 (cPLA2α) is a key enzyme that preferentially hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid.[1] This event initiates the production of a wide array of bioactive lipid mediators, including prostaglandins and leukotrienes, which are pivotal in inflammatory responses, as well as platelet-activating factor (PAF).[2] Given its central role in inflammation, cPLA2α is a prominent target for therapeutic intervention in a variety of inflammatory diseases.
This compound is a pyrrolidine-based, potent, and specific inhibitor of cPLA2α.[3] Its high selectivity and potency make it a superior tool compared to other less specific inhibitors like methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF₃).[2] this compound acts as a reversible inhibitor, and its mechanism of action is thought to involve the formation of a stable complex with the active site of the enzyme.[2] This inhibitor has been instrumental in delineating the specific contributions of cPLA2α to various cellular processes, including inflammation, cell signaling, and migration.
However, it is crucial for researchers to be aware of potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that at concentrations exceeding 0.5 µM, this compound can interfere with intracellular calcium mobilization, an effect independent of its action on cPLA2α.[1] Therefore, careful dose-response studies are essential to ensure that the observed effects are specifically due to the inhibition of cPLA2α.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting cPLA2α activity and its downstream effects.
Table 1: In Vitro Inhibition of cPLA2α and Downstream Mediators by this compound
| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC₅₀ Value | Reference |
| Enzyme Activity Assay | Isolated human cPLA2α | - | Enzyme Activity | 4.2 nM | [3] |
| Arachidonic Acid Release | Serum-stimulated IMLF+/+ | Serum | AA Release | ~50 nM | [1] |
| Eicosanoid Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, Thapsigargin | 5-LO Products | 1-10 nM | [2] |
| Prostaglandin E₂ Biosynthesis | Human PMNs | A23187 | PGE₂ Production | 3-4 nM | [2] |
| Platelet-Activating Factor Biosynthesis | Human PMNs | Thapsigargin | PAF Production | 1-2 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Animal Model | Treatment | Dosage | Readout | Result | Reference |
| Collagen-Induced Arthritis (Mouse) | This compound | Not specified | Arthritis Score | Significant reduction | [4][5] |
| Collagen-Induced Arthritis (Mouse) | This compound | Not specified | Joint Inflammation | Significant reduction | [4] |
| Collagen-Induced Arthritis (Mouse) | Shikonin (for comparison) | 4 mg/kg/day | Arthritis Score | Significant reduction | [5] |
Note: Specific in vivo dosage for this compound in the CIA model was not detailed in the available search results. Researchers should perform dose-ranging studies to determine the optimal effective dose for their specific experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cPLA2α and a general workflow for investigating its role using this compound.
Caption: cPLA2α Signaling Pathway and Point of this compound Inhibition.
References
- 1. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin alleviates collagen-induced arthritis mice by inhibiting M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of Pyrrophenone
Introduction
This compound is a potent and specific inhibitor of the group IVA cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade. By blocking cPLA2α, this compound effectively curtails the release of arachidonic acid (AA) from membrane phospholipids. This action subsequently halts the production of downstream inflammatory mediators, including prostaglandins and leukotrienes. Its high specificity and potency make it an invaluable tool in pharmacological research for investigating the roles of eicosanoids and platelet-activating factor (PAF) in various physiological and pathological processes. This document provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its mechanisms of action.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C49H37F2N3O5S2 | PubChem |
| Molecular Weight | 849.96 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | ChemicalBook |
| IUPAC Name | N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | PubChem |
| CAS Number | 341973-06-6 | ChemicalBook |
| Storage Temperature | -20°C | ChemicalBook |
Solubility Profile
| Solvent | Solubility | Source |
| DMF | 12.5 mg/mL | ChemicalBook |
| DMSO | 15 mg/mL | ChemicalBook |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | ChemicalBook |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the synthesis of this compound and general experimental procedures for determining key physicochemical properties.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully disclosed in the public domain, the synthesis of this potent and crystallized 4-triphenylmethylthio derivative has been reported.[1][2] The synthesis involves a multi-step process starting from a pyrrolidine scaffold, followed by the addition of the various functional groups that contribute to its inhibitory activity against cPLA2α.[1]
Determination of Physicochemical Properties
Solubility Determination
The solubility of hydrophobic compounds like this compound can be determined using the shake-flask method, which is considered a gold standard.[3][4]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a specific volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The HPLC method is a common and rapid approach for estimating LogP values.[5][6][7][8][9]
-
Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system (e.g., with a C18 column).
-
Retention Time Measurement: The retention times of the standard compounds are measured.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Calculation: The LogP of this compound is then calculated from its retention time using the calibration curve.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through the potent and specific inhibition of cPLA2α. However, it also exhibits off-target effects, particularly at higher concentrations.
Primary Mechanism: Inhibition of cPLA2α Signaling
Cytosolic phospholipase A2α is a calcium-dependent enzyme that, upon activation by various stimuli, translocates to the membrane.[10][11] There, it catalyzes the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid.[11][12] Arachidonic acid is the precursor for the synthesis of a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are key players in inflammation and other cellular processes. This compound inhibits cPLA2α with an IC50 value of 4.2 nM.[1] This inhibition is thought to occur in a reversible manner by occupying the catalytic site of the enzyme.[10] The potent inhibition of cPLA2α by this compound leads to a significant reduction in the biosynthesis of leukotrienes, prostaglandins, and platelet-activating factor, with IC50 values in the nanomolar range.[10]
Caption: this compound's primary mechanism of action.
Off-Target Effect: Inhibition of ER Calcium Release
At concentrations higher than those required to inhibit cPLA2α (IC50 of ~0.5–1 µM), this compound has been shown to have an off-target effect on intracellular calcium signaling.[10][11] It can block the release of calcium from the endoplasmic reticulum (ER) that is triggered by receptor stimulation (e.g., by ATP or serum).[10][13] This effect is independent of its action on cPLA2α, as it also occurs in cells lacking the enzyme.[10][13] The inhibition of ER calcium release subsequently prevents the concomitant increase in mitochondrial calcium levels.[10][13] This off-target activity suggests that this compound may also interact with a novel serine hydrolase involved in the regulation of ER calcium release.[10]
Caption: Off-target effect of this compound.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram illustrates a general experimental workflow for characterizing the inhibitory effects of this compound on the biosynthesis of eicosanoids and PAF in a cellular model, such as human neutrophils.[2]
Caption: General experimental workflow.
References
- 1. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrophenone: A Technical Guide to Shelf Life and Storage for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the shelf life and storage conditions for Pyrrophenone, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The information contained herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in a laboratory setting.
Summary of Shelf Life and Recommended Storage Conditions
This compound is available as a solid and in solution. Adherence to the recommended storage conditions is critical to prevent degradation and ensure the compound's efficacy in experimental assays. The following tables summarize the shelf life of this compound in its solid form and when dissolved in a solvent.
Table 1: Shelf Life and Storage of Solid this compound
| Storage Temperature | Shelf Life | Special Instructions |
| -20°C | ≥ 4 years | Keep tightly sealed and protected from light.[1][2] |
| 4°C | Not specified | For short-term storage, sealed, away from moisture and light.[3] |
| Room Temperature | Suitable for shipping | Short periods at room temperature during shipping will not significantly affect product life.[4] |
Table 2: Shelf Life and Storage of this compound in Solution
| Solvent | Storage Temperature | Shelf Life | Special Instructions |
| DMSO | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials, protected from moisture and light.[3] |
| DMSO | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials, protected from moisture and light.[3] |
| Reconstituted Solutions | -20°C | Up to 3 months[2] | Aliquot and freeze.[2] |
Experimental Protocols for Stability Assessment
To ensure the continued integrity of this compound, particularly when stored for extended periods or under conditions that deviate from the recommendations, a stability-indicating analytical method is crucial. The following sections outline a proposed experimental protocol for a forced degradation study and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. This information is critical for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the stressed powder in the mobile phase for analysis.
-
-
Sample Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method Protocol
A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from all potential impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
References
Methodological & Application
Application Notes and Protocols: Inhibition of Eicosanoid Biosynthesis using Pyrrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pyrrophenone, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), to study and control eicosanoid biosynthesis.
Introduction
Eicosanoids are a family of signaling lipids, including prostaglandins, thromboxanes, and leukotrienes, that play critical roles in inflammatory responses, immunity, and cellular signaling.[1] Their biosynthesis is initiated by the release of arachidonic acid (AA) from membrane phospholipids, a rate-limiting step catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α).[1][2] this compound has been identified as a highly potent and specific inhibitor of cPLA2α, making it an invaluable pharmacological tool for investigating the roles of eicosanoids in various biological processes.[3][4] By preventing the release of arachidonic acid, this compound effectively blocks the production of all downstream eicosanoids.[4]
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of cPLA2α.[5] This enzyme is responsible for hydrolyzing the sn-2 position of membrane phospholipids to release arachidonic acid.[6] Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes.[2][7] this compound's inhibition of cPLA2α leads to substrate deprivation, thereby preventing the synthesis of all subsequent eicosanoids.[3][8] The inhibitory effect of this compound is reversible.[3]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against cPLA2α and its effect on eicosanoid production in various experimental systems.
Table 1: Inhibition of Purified Enzyme and Cellular Processes
| Target | System/Cell Type | IC50 Value | Reference |
|---|---|---|---|
| cPLA2α Enzyme | Isolated Enzyme Assay | 4.2 nM | [4][5] |
| Arachidonic Acid Release | THP-1 Cells (A23187-stimulated) | 24 ± 1.7 nM | [5] |
| Prostaglandin E₂ (PGE₂) Production | THP-1 Cells (A23187-stimulated) | 25 ± 19 nM | [5] |
| Leukotriene C₄ (LTC₄) Production | THP-1 Cells (A23187-stimulated) | 14 ± 6.7 nM | [5] |
| Leukotriene (LT) Biosynthesis | Human Neutrophils (fMLP-stimulated) | 1 - 10 nM | [3] |
| Prostaglandin E₂ (PGE₂) Biosynthesis | Human Neutrophils (A23187-stimulated) | 3 - 4 nM |[3] |
Table 2: Inhibition of Eicosanoid Production in Human Whole Blood
| Analyte | Stimulant | IC50 Value | Reference |
|---|---|---|---|
| Arachidonic Acid (AA) | A23187 | 0.19 ± 0.068 µM | [5] |
| Prostaglandin E₂ (PGE₂) | A23187 | 0.20 ± 0.047 µM | [5] |
| Thromboxane B₂ (TXB₂) | A23187 | 0.16 ± 0.093 µM | [5] |
| Leukotriene B₄ (LTB₄) | A23187 | 0.32 ± 0.24 µM |[5] |
Application Notes
-
Specificity: this compound is a more potent and specific cPLA2α inhibitor compared to other commonly used compounds like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF₃).[3][8] It does not significantly inhibit phospholipase D (PLD) activity, further demonstrating its specificity.[3][8]
-
Reversibility: The inhibition of cPLA2α by this compound is reversible. Experimental evidence shows that washing this compound-treated cells with plasma can restore lipid mediator biosynthesis.[3]
-
Concentration and Off-Target Effects: While highly potent for cPLA2α, researchers should be aware of potential off-target effects at higher concentrations. At concentrations exceeding ~0.5 µM, this compound may inhibit calcium release from the endoplasmic reticulum, which could independently affect cellular processes.[7] It is crucial to perform careful dose-response studies to use concentrations sufficient for cPLA2α inhibition (<0.2 µM) while minimizing off-target effects.[7]
-
Use as a Pharmacological Tool: Due to its high potency and specificity, this compound is an excellent tool for elucidating the specific roles of cPLA2α and downstream eicosanoids in cellular and physiological pathways.[3][8] The inhibitory effect can be specifically rescued by the addition of exogenous arachidonic acid, confirming that the observed effects are due to substrate deprivation.[3][8]
Experimental Protocols
Protocol 1: In Vitro cPLA2α Enzymatic Activity Assay
This protocol describes how to measure the direct inhibitory effect of this compound on purified cPLA2α using a colorimetric assay format. This method is adapted from commercially available cPLA2 assay kits.[6]
Materials:
-
Purified human cPLA2α
-
This compound
-
cPLA2 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)[9]
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent) / EGTA solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 0.1 nM to 1 µM. Prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
10 µL of cPLA2 Assay Buffer
-
10 µL of purified cPLA2α enzyme solution
-
10 µL of this compound dilution or vehicle control
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 200 µL of the Substrate solution (Arachidonoyl Thio-PC) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 15 minutes at room temperature. The cPLA2α will hydrolyze the substrate, releasing a free thiol which reacts with DTNB to produce a yellow color.
-
Measurement: Read the absorbance of each well at 405-420 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Inhibition of Eicosanoid Biosynthesis
This protocol details the procedure for treating cultured cells with this compound, stimulating eicosanoid production, and quantifying the output. Human monocytic THP-1 cells or isolated human neutrophils are suitable models.[3][5]
Materials:
-
Suspension cell culture (e.g., THP-1 cells)
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Cell stimulant (e.g., Calcium Ionophore A23187)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Centrifuge
-
ELISA kit for the target eicosanoid (e.g., PGE₂ or LTB₄) or access to LC-MS/MS
Procedure:
-
Cell Preparation: Harvest cells and wash them with HBSS. Resuspend the cells in HBSS at a concentration of 1-2 x 10⁶ cells/mL.
-
Inhibitor Pre-treatment: Aliquot the cell suspension into microcentrifuge tubes. Add the desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C to allow for inhibitor uptake.
-
Stimulation: Add the stimulant (e.g., A23187 to a final concentration of 1-5 µM) to each tube to trigger arachidonic acid release and eicosanoid synthesis.
-
Reaction Time: Incubate for an additional 15 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and then centrifuging at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Sample Collection: Carefully collect the supernatant, which contains the secreted eicosanoids.
-
Quantification: Analyze the supernatant for the concentration of the desired eicosanoid (e.g., PGE₂, LTB₄) using a validated method such as a commercial ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of eicosanoid production at each this compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the data as described in Protocol 1.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cPLA2 activity assay [bio-protocol.org]
Pyrrophenone: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pyrrophenone, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), in various cell culture experiments.
Introduction
This compound is a valuable pharmacological tool for investigating the roles of cPLA2α in cellular processes. cPLA2α is a key enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, as well as platelet-activating factor (PAF).[1] By specifically inhibiting cPLA2α, this compound allows researchers to dissect the signaling pathways and physiological functions regulated by these lipid mediators.
Mechanism of Action
This compound acts as a potent, reversible, and specific inhibitor of the group IVA cytosolic phospholipase A2 (cPLA2α).[1] Its inhibitory effect stems from blocking the enzyme's ability to hydrolyze phospholipids, thereby preventing the release of arachidonic acid and subsequent production of downstream inflammatory mediators. Studies have shown that this compound is significantly more potent and specific than other cPLA2α inhibitors like MAFP and AACOCF3.[1]
Data Presentation
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Type/Assay System | Stimulus | Measured Effect | IC50 Value | Reference |
| Human Polymorphonuclear Neutrophils (PMN) | fMLP, PAF, Thapsigargin | Inhibition of 5-lipoxygenase products biosynthesis | 1–10 nM | [1] |
| Human Polymorphonuclear Neutrophils (PMN) | Thapsigargin | Inhibition of Platelet-Activating Factor (PAF) biosynthesis | 1–2 nM | [1] |
| Human Polymorphonuclear Neutrophils (PMN) | A23187 | Inhibition of Leukotriene (LT) biosynthesis | ~100-fold more potent than MAFP and AACOCF3 | [1] |
Signaling Pathway
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common cell culture experiments utilizing this compound.
Experimental Workflow
This diagram outlines a general workflow for studying the effects of this compound in cell culture.
Protocol 1: Cytotoxicity Assay Using MTT
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay Using Annexin V-FITC and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., based on cytotoxicity data) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis Using Propidium Iodide
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest cells by trypsinization, collect in a centrifuge tube, and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, this compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
Application Notes and Protocols for Pyrrophenone in Inflammation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrrophenone is a potent and specific inhibitor of group IVA cytosolic phospholipase A2 (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2][3] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory lipid mediators, including prostaglandins (PGs), leukotrienes (LTs), and platelet-activating factor (PAF).[1][3] Due to its high potency and specificity, this compound serves as an invaluable pharmacological tool for investigating the roles of cPLA2α and its downstream lipid mediators in various inflammatory processes and for exploring the therapeutic potential of cPLA2α inhibition in inflammatory diseases.[1][2][4]
These application notes provide a comprehensive overview of this compound's use in inflammation research, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound reversibly inhibits cPLA2α, thereby preventing the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1] This action effectively reduces the substrate availability for downstream enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO), leading to a balanced suppression of a wide range of pro-inflammatory eicosanoids and PAF.[1][4] At higher concentrations (IC50 ~0.5–1 µM), this compound can exhibit off-target effects by blocking calcium release from the endoplasmic reticulum, which is an important consideration for dose-response studies.[5]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on the biosynthesis of various inflammatory mediators.
Table 1: Inhibitory Potency (IC50) of this compound on Lipid Mediator Biosynthesis in Human Neutrophils (PMN)
| Mediator | Stimulus | IC50 (nM) | Reference |
| 5-LO products | fMLP | 1-10 | [1] |
| 5-LO products | PAF | 1-10 | [1] |
| 5-LO products | Thapsigargin | 1-10 | [1] |
| 5-LO products | A23187 | 5 | [1] |
| PAF | Thapsigargin | 1-2 | [1] |
| PGE2 | A23187 | 3-4 | [1] |
Table 2: Comparative Potency of cPLA2α Inhibitors on Leukotriene Biosynthesis
| Inhibitor | Stimulus | IC50 | Reference |
| This compound | A23187 | ~5 nM | [1] |
| MAFP | A23187 | ≥1 µM | [1] |
| AACOCF3 | A23187 | ≥1 µM | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits activated cPLA2α, blocking AA and Lyso-PAF release.
Caption: Off-target effect of high-concentration this compound on ER calcium release.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for studying the effects of this compound on inflammatory mediator production in human neutrophils.
Protocol 1: Isolation of Human Polymorphonuclear Neutrophils (PMN)
Objective: To isolate a pure population of neutrophils from human peripheral blood.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Dextran T-500 solution
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Distilled water (for hypotonic lysis)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute anticoagulated blood 1:1 with HBSS.
-
Layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in HBSS and add Dextran T-500 solution to sediment erythrocytes.
-
Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and perform hypotonic lysis of remaining erythrocytes by resuspending the pellet in ice-cold distilled water for 30 seconds, followed by the addition of an equal volume of 1.7% NaCl solution to restore isotonicity.
-
Wash the cells twice with HBSS.
-
Resuspend the final PMN pellet in the desired experimental buffer and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).
Protocol 2: Inhibition of Inflammatory Mediator Production in PMN
Objective: To assess the inhibitory effect of this compound on the production of leukotrienes, prostaglandins, and PAF in stimulated human neutrophils.
Materials:
-
Isolated human PMNs (from Protocol 1)
-
This compound stock solution (in DMSO or ethanol)
-
Stimulating agents (e.g., fMLP, PAF, A23187, thapsigargin)
-
Incubation buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Methanol (for quenching reaction and extraction)
-
Internal standards for LC/MS analysis
-
LC/MS system
Procedure:
-
Pre-warm PMN suspension (e.g., 5 x 10^6 cells/mL in incubation buffer) to 37°C.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 15 minutes at 37°C.
-
Initiate the inflammatory response by adding the stimulating agent (e.g., 1 µM fMLP, 1 µM A23187).
-
Incubate for the desired time (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol.
-
Add internal standards for quantification.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for lipid mediator analysis.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC/MS) to quantify the levels of specific leukotrienes (e.g., LTB4), prostaglandins (e.g., PGE2), and PAF.[1]
Caption: General workflow for studying this compound's effects on PMNs.
Protocol 3: Reversibility of Inhibition Assay
Objective: To determine if the inhibitory effect of this compound on cPLA2α is reversible.
Materials:
-
PMNs treated with this compound (from Protocol 2, before stimulation)
-
Wash buffer (e.g., HBSS)
-
Autologous plasma
-
Stimulating agent
Procedure:
-
Treat PMNs with an inhibitory concentration of this compound (e.g., 100 nM) for 15 minutes.
-
Divide the cell suspension into three groups:
-
Group 1 (No Wash): Proceed directly to stimulation.
-
Group 2 (Buffer Wash): Centrifuge cells, discard supernatant, resuspend in fresh incubation buffer. Repeat wash step twice.
-
Group 3 (Plasma Wash): Centrifuge cells, discard supernatant, resuspend in autologous plasma. Incubate for 5 minutes, then wash twice with incubation buffer.
-
-
Resuspend all cell pellets to the original concentration in fresh incubation buffer.
-
Stimulate the cells as described in Protocol 2.
-
Analyze lipid mediator production by LC/MS.
-
Compare the levels of lipid mediators in the washed groups to the unwashed group. Recovery of biosynthesis after washing indicates reversible inhibition.[1]
Conclusions and Implications
This compound is a highly potent and specific tool for the study of cPLA2α-mediated inflammatory pathways.[2] Its ability to inhibit the production of multiple classes of lipid mediators makes it superior to more downstream inhibitors for studying the overall contribution of cPLA2α to inflammation.[1][4] When using this compound, it is crucial to perform careful dose-response experiments to ensure that the observed effects are due to the specific inhibition of cPLA2α and not off-target effects on calcium signaling.[5] These application notes and protocols provide a solid foundation for researchers to effectively utilize this compound in their inflammation research.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of group IVA phospholipase A<sub>2</sub>, on eicosanoid and PAF biosynthesis in h… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cytosolic Phospholipase A2α (cPLA2α) Activity with Pyrrophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, cPLA2α is a significant target for the development of anti-inflammatory therapeutics. Pyrrophenone is a potent and specific inhibitor of cPLA2α, making it an invaluable tool for studying the enzyme's role in various physiological and pathological processes.[1][2] This document provides detailed application notes and protocols for measuring cPLA2α activity and its inhibition by this compound.
Mechanism of Action of this compound
This compound inhibits the catalytic activity of cPLA2α through the formation of a hemiketal between its ketone carbonyl group and the active site serine residue of the enzyme.[3] This interaction is reversible.[2] It is a highly potent inhibitor, with an IC50 value of 4.2 nM for the isolated human cPLA2α enzyme. In cellular assays, this compound effectively inhibits the release of arachidonic acid with an IC50 of approximately 0.05 µM.[3]
It is crucial to note that at concentrations exceeding 0.5 µM, this compound can exhibit off-target effects, primarily by inhibiting the release of calcium from the endoplasmic reticulum.[3] This can interfere with the calcium-dependent translocation of cPLA2α to the membrane, a critical step in its activation.[3] Therefore, careful dose-response studies are essential to ensure the specific inhibition of cPLA2α catalytic activity.
Signaling Pathway
The activation of cPLA2α is a multi-step process that is typically initiated by an increase in intracellular calcium levels. This is often triggered by various stimuli, such as growth factors or inflammatory signals, binding to their respective cell surface receptors. The subsequent signaling cascade leads to the activation of mitogen-activated protein kinases (MAPKs), which then phosphorylate cPLA2α, enhancing its catalytic activity. The elevated intracellular calcium promotes the translocation of cPLA2α from the cytosol to the membrane, where it can access its phospholipid substrates.
Quantitative Data Summary
The inhibitory potency of this compound on cPLA2α and its downstream effects has been quantified in various studies. The following table summarizes key IC50 values.
| Target | Assay System | IC50 Value | Reference |
| cPLA2α (isolated enzyme) | In vitro enzyme assay | 4.2 nM | [1] |
| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 ± 1.7 nM | [1] |
| Arachidonic Acid Release | Serum-stimulated IMLF+/+ cells | ~50 nM | [3] |
| Prostaglandin E2 (PGE2) Production | A23187-stimulated THP-1 cells | 25 ± 19 nM | [1] |
| Prostaglandin E2 (PGE2) Production | Human whole blood | 0.20 ± 0.047 µM | [1] |
| Leukotriene C4 (LTC4) Production | A23187-stimulated THP-1 cells | 14 ± 6.7 nM | [1] |
| Leukotriene B4 (LTB4) Production | Human whole blood | 0.32 ± 0.24 µM | [1] |
| Thromboxane B2 (TXB2) Production | Human whole blood | 0.16 ± 0.093 µM | [1] |
Experimental Workflow
A typical experimental workflow to assess the inhibitory effect of this compound on cPLA2α activity in a cellular context involves cell culture, treatment with the inhibitor, stimulation to induce cPLA2α activity, and subsequent measurement of arachidonic acid release or the production of downstream eicosanoids.
Experimental Protocols
Protocol 1: In Vitro cPLA2α Activity Assay (Colorimetric)
This protocol is adapted from commercially available cPLA2α assay kits and provides a method for measuring enzyme activity in purified preparations or cell lysates.
Materials:
-
cPLA2α Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Purified cPLA2α enzyme or cell lysate containing cPLA2α
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit. Dilute this compound to desired concentrations in cPLA2α Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Setup: To each well of a 96-well plate, add the following:
-
10 µL of cPLA2α Assay Buffer (for background) or diluted this compound/vehicle control.
-
10 µL of purified cPLA2α or cell lysate.
-
Mix gently and incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 200 µL of the substrate solution (Arachidonoyl Thio-PC and DTNB in assay buffer) to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 405-420 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the cPLA2α activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Subtract the background rate from all sample rates.
-
Plot the percent inhibition (relative to the vehicle control) against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Arachidonic Acid (AA) Release Assay
This protocol measures the release of radiolabeled arachidonic acid from cultured cells following stimulation.
Materials:
-
Cell line of interest (e.g., THP-1, macrophages)
-
Cell culture medium (e.g., RPMI) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., A23187, LPS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Label the cells by incubating with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours.
-
Wash the cells twice with serum-free medium containing 1% BSA to remove unincorporated [³H]-AA.
-
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., A23187 at a final concentration of 1-10 µM) to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Sample Collection:
-
Carefully collect the supernatant from each well.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH).
-
-
Measurement:
-
Transfer an aliquot of the supernatant and the cell lysate to separate scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of AA release for each sample: (% AA Release) = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] * 100.
-
Determine the percent inhibition of AA release by this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log of this compound concentration to calculate the IC50 value.
-
Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production by ELISA
This protocol describes the quantification of downstream eicosanoids in the cell culture supernatant using commercially available ELISA kits.
Materials:
-
Cell line of interest and culture reagents
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., LPS, A23187)
-
Commercial PGE2 and LTB4 ELISA kits
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit manual (typically 450 nm).
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Seed cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with the appropriate agonist for a specified time (e.g., LPS for 24 hours for PGE2 production).
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. The supernatant can be stored at -80°C until analysis.
-
ELISA Procedure:
-
Perform the ELISA for PGE2 and LTB4 according to the manufacturer's instructions provided with the kits. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 or LTB4 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of eicosanoid production by this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of cPLA2α, serving as an essential tool for investigating the role of this enzyme in health and disease. The protocols outlined in this document provide a framework for accurately measuring cPLA2α activity and its inhibition by this compound in both in vitro and cellular systems. Researchers should pay close attention to the potential for off-target effects at higher concentrations and design their experiments with appropriate dose-response curves to ensure the specificity of their findings.
References
Pyrrophenone: A Potent Tool for Interrogating Neutrophil Activation and Signaling
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Pyrrophenone in Lipidomics: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pyrrophenone, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), in lipidomics studies. Understanding the role of cPLA2α is critical as it is the rate-limiting enzyme in the release of arachidonic acid, a precursor to a vast array of bioactive lipid mediators involved in inflammation and cell signaling.[1][2][3] this compound serves as an invaluable pharmacological tool to investigate the biosynthesis and physiological roles of these lipid mediators, such as eicosanoids and platelet-activating factor (PAF).[4][5]
Introduction to this compound
This compound is a pyrrolidine-based inhibitor that demonstrates high potency and specificity for cPLA2α.[4][5] Its mechanism of action involves the reversible inhibition of the enzyme, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid.[4] This targeted inhibition allows for the precise investigation of cellular processes mediated by cPLA2α activity and the downstream signaling pathways of its lipid products. However, researchers should be aware of potential off-target effects, such as the inhibition of calcium release from the endoplasmic reticulum, and design experiments with appropriate controls.[6]
Applications in Lipidomics
The primary application of this compound in lipidomics is to elucidate the role of cPLA2α-mediated signaling in various biological contexts. By inhibiting cPLA2α, researchers can:
-
Investigate Inflammatory Pathways: Study the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes in response to various stimuli.[4]
-
Elucidate PAF Biosynthesis: Explore the mechanisms of platelet-activating factor production and its role in cellular communication.[4]
-
Profile Changes in the Lipidome: Analyze global changes in the lipid profile of cells or tissues upon inhibition of arachidonic acid release.
-
Validate Drug Targets: Assess the therapeutic potential of inhibiting the cPLA2α pathway in diseases such as inflammation, neurodegenerative disorders, and cancer.[7]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various cellular systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on the biosynthesis of different lipid mediators in human neutrophils (PMNs).
| Agonist | Lipid Mediator | IC50 (nM) |
| fMLP | 5-LO products (Leukotrienes) | 1–10 |
| PAF | 5-LO products (Leukotrienes) | 1–10 |
| Thapsigargin | 5-LO products (Leukotrienes) | 1–10 |
| Thapsigargin | Platelet-Activating Factor (PAF) | 1–2 |
| A23187 | Prostaglandin E2 (PGE2) | 3–4 |
Data sourced from Bressler et al. (2007).[4]
Experimental Protocols
Here, we provide detailed protocols for a typical lipidomics experiment utilizing this compound to study its effect on lipid mediator production in a cell-based assay.
Protocol 1: Inhibition of Lipid Mediator Biosynthesis in Cell Culture
Objective: To quantify the inhibitory effect of this compound on the production of eicosanoids and PAF in cultured cells (e.g., human neutrophils or macrophages).
Materials:
-
Cell culture medium (e.g., DMEM)[8]
-
Fetal bovine serum (FBS)[8]
-
Penicillin/Streptomycin[8]
-
Cell line (e.g., RAW264.7 murine macrophages)[8]
-
This compound (Cayman Chemical or similar)[8]
-
Cell stimulant (e.g., Kdo2 lipid A (KLA), fMLP, PAF, A23187, or thapsigargin)[4][8]
-
Exogenous arachidonic acid (for rescue experiments)[4]
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards for lipid quantification
-
Solid-phase extraction (SPE) columns[9]
Procedure:
-
Cell Culture and Plating:
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes.[8]
-
-
Cell Stimulation:
-
Sample Collection and Lipid Extraction:
-
Place the plate on ice and wash the cells three times with ice-cold PBS.[8]
-
Add 1 mL of ice-cold PBS to each well, scrape the cells, and transfer to microfuge tubes.[8]
-
Centrifuge at 20,000 x g for 20 minutes to pellet the cells.[8]
-
Discard the supernatant and resuspend the cell pellet in 200 µL of 10% methanol.[8]
-
Perform lipid extraction using a modified Folch method: add 850 µL of a 2:1 methanol/chloroform mixture, sonicate for 30 minutes, and collect the organic phase.[10] Spike with internal standards before extraction.
-
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MS-DIAL).[10]
-
Quantify the lipid mediators by comparing their peak areas to those of the internal standards.
-
Calculate the IC50 value of this compound for the inhibition of each lipid mediator.
-
Visualizations
Signaling Pathway of Arachidonic Acid Release
References
- 1. Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells [mdpi.com]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabolon.com [metabolon.com]
Application Notes and Protocols: Dose-Response Studies of Pyrrophenone in Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to eicosanoids such as leukotrienes and prostaglandins, as well as platelet-activating factor (PAF).[1][2][3] Understanding the dose-dependent effects of this compound on human neutrophil function is critical for its application as a pharmacological tool in research and for its potential therapeutic development. These application notes provide a detailed overview of the dose-response of this compound in human neutrophils, experimental protocols for its study, and visualization of the relevant signaling pathways.
Quantitative Data Presentation
The inhibitory effects of this compound on the biosynthesis of various inflammatory mediators in human neutrophils are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the production of a given substance by 50%.
| Stimulant | Mediator Inhibited | IC50 (nM) | Reference |
| A23187 (1 µM) | Leukotriene B4 (LTB4) | ~1-3 | [1][2] |
| A23187 (1 µM) | Prostaglandin E2 (PGE2) | ~5-10 | [1][2] |
| fMLP (1 µM) + Cytochalasin B (5 µg/mL) | Platelet-Activating Factor (PAF) | ~10-20 | [1][2] |
| Thapsigargin (1 µM) | Leukotriene B4 (LTB4) | ~3-5 | [1] |
Note: The potency of this compound can vary depending on the specific stimulus used to activate the neutrophils.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in Neutrophils
This compound exerts its inhibitory effects by targeting cPLA2α, thereby preventing the release of arachidonic acid from membrane phospholipids. This action blocks the subsequent production of pro-inflammatory eicosanoids and PAF.
Caption: Mechanism of this compound action in neutrophils.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for studying the dose-response of this compound in human neutrophils.
Caption: Experimental workflow for this compound dose-response studies.
Experimental Protocols
Isolation of Human Neutrophils
Objective: To obtain a pure population of neutrophils from human peripheral blood.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran T-500
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Dilute the anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte and granulocyte pellet.
-
Resuspend the pellet in PBS and add Dextran T-500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse the remaining erythrocytes, resuspend the cell pellet in a small volume of hypotonic lysis buffer for 30 seconds, followed by the addition of an equal volume of hypertonic saline to restore isotonicity.
-
Wash the cells twice with PBS.
-
Resuspend the final neutrophil pellet in HBSS or other appropriate buffer for subsequent experiments.
-
Determine cell viability and purity using trypan blue exclusion and cytological staining, respectively.
Measurement of Eicosanoid and PAF Biosynthesis
Objective: To quantify the production of leukotrienes, prostaglandins, and PAF by activated neutrophils and to assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
This compound stock solution (in DMSO or ethanol)
-
Neutrophil stimulants (e.g., A23187, fMLP, thapsigargin)
-
Cytochalasin B (for fMLP-stimulated PAF synthesis)
-
Reaction buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Methanol
-
Internal standards for mass spectrometry (e.g., deuterated LTB4, PGE2, PAF)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system or ELISA kits
Protocol:
-
Resuspend isolated neutrophils in reaction buffer to a final concentration of 2-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle control) to the cell suspensions and pre-incubate for 15 minutes at 37°C.
-
For fMLP-induced PAF biosynthesis, add cytochalasin B (final concentration 5 µg/mL) 5 minutes prior to stimulation.
-
Initiate the reaction by adding the desired stimulant (e.g., A23187 to a final concentration of 1 µM or fMLP to a final concentration of 1 µM).
-
Incubate for the desired time (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol to a final concentration of 80%.
-
Add internal standards for quantification.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant for lipid extraction, typically using SPE columns.
-
Elute the lipids and evaporate the solvent.
-
Reconstitute the sample in an appropriate solvent for analysis by LC-MS/MS or follow the manufacturer's instructions for ELISA.
-
Calculate the concentration of each mediator and determine the IC50 of this compound.
Important Considerations
-
Specificity: While this compound is a potent cPLA2α inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations (>0.5 µM).[4]
-
Reversibility: The inhibitory effect of this compound on leukotriene biosynthesis has been shown to be reversible after washing the treated neutrophils.[1][2]
-
Stimulus Dependence: The IC50 of this compound can vary depending on the agonist used to stimulate the neutrophils.
-
Cell Viability: It is essential to assess neutrophil viability throughout the experiment, as this compound can induce off-target effects leading to cell death at high concentrations.[4]
These application notes and protocols provide a framework for investigating the dose-response effects of this compound in human neutrophils. Researchers should optimize these protocols based on their specific experimental needs and available equipment.
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrophenone Treatment in Macrophage Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous diseases. Macrophages are central players in the inflammatory process, releasing a cascade of mediators upon activation. Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the initiation of the inflammatory cascade. It catalyzes the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
Pyrrophenone is a potent and selective inhibitor of cPLA2α.[1][2][3] By blocking the activity of this enzyme, this compound effectively curtails the production of a broad spectrum of inflammatory lipid mediators.[1] This makes it a valuable pharmacological tool for investigating the role of cPLA2α in macrophage-mediated inflammation and a potential therapeutic agent for inflammatory diseases.[3] These application notes provide a comprehensive overview of the use of this compound in macrophage inflammation models, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action of this compound
This compound acts as a reversible inhibitor of cPLA2α.[3] Its primary mechanism involves blocking the release of arachidonic acid, thereby preventing its conversion into various pro-inflammatory eicosanoids by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The inhibition of cPLA2α by this compound has been shown to be highly potent, with IC50 values in the nanomolar range for the inhibition of leukotriene and prostaglandin biosynthesis.[1]
Emerging evidence suggests that the role of cPLA2α in inflammation extends beyond eicosanoid production. Metabolites generated through the cPLA2α pathway can influence the expression of other inflammatory genes. Inhibition of cPLA2α has been shown to attenuate the induction of type IIA secretory phospholipase A2 (sPLA2) and can impact the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Signaling Pathways
The activation of macrophages by stimuli such as lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of inflammatory mediators. cPLA2α plays a crucial role in this pathway. The following diagram illustrates the proposed mechanism of action for this compound in mitigating macrophage inflammation.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent inflammatory signaling.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound and other cPLA2α inhibitors on various inflammatory mediators.
Table 1: Inhibitory Activity of this compound on Eicosanoid Biosynthesis
| Cell Type/System | Stimulus | Mediator Inhibited | IC50 Value | Reference |
| Human Neutrophils | fMLP, PAF, Thapsigargin | 5-Lipoxygenase products | 1-10 nM | [1] |
| Human Neutrophils | Thapsigargin | Platelet-Activating Factor (PAF) | 1-2 nM | [1] |
| Human Neutrophils | A23187 | Prostaglandin E2 (PGE2) | 3-4 nM | [1] |
| Human Monocytic THP-1 Cells | A23187 | Arachidonic Acid Release | 24 nM | [3] |
| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E2 (PGE2) | 8.1 nM | [3] |
| Murine RAW 264.7 Macrophages | F. tularensis | Prostaglandin E2 (PGE2) | ~1 µM | [4] |
Note: Data for RAW 264.7 macrophages was obtained in a bacterial infection model, not an LPS-stimulation model.
Table 2: Inhibitory Effects of cPLA2α Inhibition on Pro-inflammatory Cytokine Production (Data from other cPLA2α inhibitors)
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | Effect | Reference |
| AVX001 | Human PBMCs | LPS | Prostaglandin E2 (PGE2) | IC50 of 5 µM | [5] |
| Bilobetin and Ginkgetin | RAW 264.7 Macrophages | LPS | Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition | [6] |
Disclaimer: The data in Table 2 are for cPLA2α inhibitors other than this compound and are included to demonstrate the expected effects of this class of inhibitors on cytokine production in macrophages.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on LPS-induced inflammation in the murine macrophage cell line RAW 264.7.
Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects in macrophages.
Materials
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)
Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
For experiments, seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
This compound Treatment and LPS Stimulation
-
Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the culture medium from the adhered cells and replace it with medium containing the desired concentrations of this compound or vehicle control (medium with DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells that are not stimulated with LPS.
-
Incubate the cells for the desired time points. For cytokine analysis, a 6-24 hour incubation is typical. For signaling pathway analysis (e.g., NF-κB activation), shorter time points (e.g., 15-60 minutes) are recommended.
Measurement of Cytokine Production by ELISA
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of NF-κB Signaling by Western Blot
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results and Interpretation
-
Cytokine Production: Pre-treatment with this compound is expected to cause a dose-dependent decrease in the LPS-induced secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
NF-κB Signaling: this compound treatment is hypothesized to reduce the LPS-induced phosphorylation of the p65 subunit of NF-κB and inhibit the degradation of IκBα. This would indicate that cPLA2α activity is upstream of or contributes to NF-κB activation in this model.
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Conclusion
This compound is a powerful and specific tool for dissecting the role of cPLA2α in macrophage-driven inflammation. Its ability to inhibit the production of a wide array of inflammatory mediators makes it a compound of significant interest for both basic research and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of targeting cPLA2α in inflammatory diseases.
References
- 1. Regulation of the arachidonic acid mobilization in macrophages by combustion-derived particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrrophenone Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Pyrrophenone to achieve potent inhibition of cytosolic phospholipase A2α (cPLA2α) while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific, cell-permeable, and reversible inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] Its primary mechanism of action is to block the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This, in turn, inhibits the production of downstream inflammatory mediators such as prostaglandins and leukotrienes.[4][5][6]
Q2: What is the recommended effective concentration range for this compound?
A2: this compound is effective at very low concentrations. The half-maximal inhibitory concentration (IC50) for cPLA2α inhibition is typically in the low nanomolar range (e.g., 4.2 nM for the isolated enzyme, and 1-20 nM in cellular assays for inhibiting the biosynthesis of various lipid mediators).[1][4][5][7] For most cell-based assays, a concentration range of 10-100 nM is a good starting point for observing significant inhibition of cPLA2α activity.
Q3: What are the known off-target effects of this compound?
A3: At concentrations exceeding approximately 0.5 µM, this compound has been shown to have off-target effects. The most notable is the inhibition of calcium release from the endoplasmic reticulum (ER).[8] This effect is independent of its cPLA2α inhibitory activity and can interfere with various cellular processes that are dependent on calcium signaling.[8]
Q4: How can I avoid the off-target effects and potential cytotoxicity of this compound?
A4: To minimize off-target effects and avoid cytotoxicity, it is crucial to use the lowest effective concentration of this compound. Based on current research, maintaining a concentration below 0.2 µM is recommended to limit the off-target inhibition of ER calcium release.[8] Performing a careful dose-response experiment is essential to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: Is this compound's inhibitory effect reversible?
A5: Yes, the inhibitory effect of this compound on cPLA2α is reversible.[1][2][4] This means that its inhibitory action can be removed by washing the compound out of the cell culture.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at effective inhibitory concentrations. | The concentration of this compound used may be causing off-target effects, specifically the disruption of calcium homeostasis.[8] | Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits cPLA2α in your system. Aim for concentrations below 0.2 µM.[8] Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess cell viability across the concentration range. |
| Inconsistent or no inhibition of cPLA2α activity. | 1. Incorrect concentration: The concentration may be too low for the specific cell type or experimental conditions. 2. Compound degradation: Improper storage or handling of this compound. 3. Cellular factors: The stimulus used to activate cPLA2α may be weak or inappropriate for the cell line. | 1. Optimize concentration: Titrate the concentration of this compound, starting from the low nanomolar range and gradually increasing. 2. Proper handling: Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions in a suitable solvent like DMSO for each experiment. 3. Optimize stimulation: Verify the effectiveness of your cPLA2α agonist (e.g., A23187, ATP, thapsigargin) and its optimal concentration for your cell type. |
| Observed effects are not consistent with cPLA2α inhibition. | The observed phenotype may be due to the off-target effects of this compound on calcium signaling, especially if using concentrations above 0.5 µM.[8] | To confirm that the observed effect is due to cPLA2α inhibition, you can perform a rescue experiment by adding exogenous arachidonic acid. If the phenotype is reversed, it suggests the effect is indeed due to the inhibition of arachidonic acid release by cPLA2α.[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for isolated cPLA2α enzyme | 4.2 nM | [7] |
| IC50 for inhibition of LT, PGE2, and PAF biosynthesis in human neutrophils | 1-20 nM | [1][4][5] |
| IC50 for arachidonic acid release in THP-1 cells | 24 nM | [3] |
| Concentration for potential off-target effects (inhibition of ER calcium release) | > 0.5 µM | [8] |
| Recommended concentration to limit off-target effects | < 0.2 µM | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cytotoxicity Assay
This protocol outlines the steps to identify the lowest effective concentration of this compound that inhibits cPLA2α activity without causing significant cell death.
Materials:
-
Your cell line of interest
-
Cell culture medium and supplements
-
This compound (stored at -20°C)
-
DMSO (for dissolving this compound)
-
cPLA2α agonist (e.g., A23187, ATP)
-
MTT or LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Incubate overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period sufficient for the compound to enter the cells (e.g., 30-60 minutes).
-
Stimulation: Add the cPLA2α agonist to the wells (except for the negative control wells) to induce arachidonic acid release. Incubate for the optimal time for your specific agonist and cell type.
-
Endpoint Measurement (cPLA2α activity): After stimulation, collect the supernatant or cell lysate to measure the downstream products of cPLA2α activity, such as prostaglandins or leukotrienes, using an appropriate method (e.g., ELISA).
-
Cytotoxicity Assay: In a parallel plate prepared under the same conditions, perform an MTT or LDH assay according to the manufacturer's instructions to determine cell viability at each this compound concentration.
-
Data Analysis: Plot the inhibition of cPLA2α activity and cell viability as a function of this compound concentration. Determine the IC50 for cPLA2α inhibition and identify the concentration range that provides significant inhibition without a substantial decrease in cell viability.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Concentration-dependent effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound ≥98% (HPLC), cPLA2α Inhibitor II, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Pyrrophenone at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrophenone, particularly at high concentrations where off-target effects can become prominent.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent and reversible inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] It specifically targets the sn-2 acyl bond of phospholipids, leading to the release of arachidonic acid, a key precursor for inflammatory mediators like prostaglandins and leukotrienes.
Q2: At what concentrations do off-target effects of this compound become a concern?
Off-target effects of this compound, primarily the inhibition of calcium release from the endoplasmic reticulum (ER), are typically observed at concentrations of 0.5 µM and higher. To specifically inhibit cPLA2α while minimizing these off-target effects, it is recommended to use this compound at concentrations below 0.5 µM.
Q3: What is the known off-target pathway affected by high concentrations of this compound?
At high concentrations, this compound inhibits the release of calcium from the endoplasmic reticulum (ER). This effect is independent of its action on cPLA2α and is mediated through the inhibition of a serine hydrolase, identified as α/β-hydrolase domain-containing protein 2 (ABHD2). This inhibition of ABHD2 disrupts intracellular calcium signaling.[3]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects on cPLA2α should be observed at low nanomolar concentrations, while off-target effects on calcium signaling will typically manifest at micromolar concentrations.
-
Rescue Experiments: To confirm that an observed effect is due to cPLA2α inhibition, try to "rescue" the phenotype by adding exogenous arachidonic acid, the product of cPLA2α activity.[4] If the effect is reversed, it is likely an on-target effect.
-
Use of Genetically Modified Models: Employing cells or animal models with genetic knockout or knockdown of cPLA2α can help determine if the effects of this compound are dependent on its primary target.
-
Orthogonal Inhibition: Use another structurally and mechanistically different cPLA2α inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound at high concentrations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Toxicity | - High concentrations of this compound can disrupt intracellular calcium homeostasis, leading to cytotoxicity.[5]- Off-target inhibition of other essential cellular pathways. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.- Reduce the concentration of this compound to a range where it is selective for cPLA2α (typically < 0.5 µM).- If high concentrations are necessary, consider shorter incubation times.- Ensure the observed cell death is not due to on-target effects by performing a rescue experiment with arachidonic acid. |
| High Background Fluorescence in Calcium Imaging Assays (e.g., with Fura-2) | - Incomplete hydrolysis of the AM ester form of the calcium indicator dye. - Autofluorescence from cells or media components (e.g., phenol red).[6]- Dye leakage from cells. | - Optimize dye loading conditions (concentration, time, and temperature) for your specific cell type.[7]- Use phenol red-free media for all imaging experiments.[6]- Wash cells thoroughly after dye loading to remove extracellular dye.- Consider using a probenecid solution to inhibit organic anion transporters and reduce dye leakage. |
| Inconsistent or Non-reproducible Results | - Variability in this compound concentration due to improper storage or handling.- Inconsistent cell health or passage number.- Fluctuation in experimental conditions (e.g., temperature, incubation times). | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Use cells within a consistent passage number range and ensure high viability before starting experiments.- Standardize all experimental protocols and maintain consistent conditions across all replicates and experiments. |
| Observed Effect Does Not Correlate with cPLA2α Inhibition | - The observed phenotype is due to an off-target effect of this compound, likely related to the inhibition of ER calcium release. | - Conduct a calcium mobilization assay to determine if this compound is affecting intracellular calcium levels at the concentrations used.- If calcium signaling is affected, consider if this off-target effect could explain your observations.- Use a lower concentration of this compound to see if the effect is diminished while cPLA2α inhibition is maintained.- Employ a structurally different cPLA2α inhibitor to see if the same phenotype is observed. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its on-target enzyme and its off-target effects.
Table 1: On-Target Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| Human cytosolic Phospholipase A2α (cPLA2α) | Isolated enzyme assay | 4.2 nM | [1][2] |
| Arachidonic Acid Release (A23187-stimulated THP-1 cells) | Cell-based assay | 24 nM | |
| Prostaglandin E2 (PGE2) Formation (A23187-stimulated THP-1 cells) | Cell-based assay | 25 nM | |
| Leukotriene C4 Formation (A23187-stimulated THP-1 cells) | Cell-based assay | 14 nM | |
| Thapsigargin-induced PAF biosynthesis | Cell-based assay | 1-2 nM | [4] |
| A23187-induced PGE2 biosynthesis | Cell-based assay | 3-4 nM | [4] |
Table 2: Off-Target Effects of this compound at High Concentrations
| Off-Target Effect | Affected Pathway | Effective Concentration (IC50) | Reference(s) |
| Inhibition of ER Calcium Release | Intracellular Calcium Signaling | ~1 µM | |
| Inhibition of ABHD2 | Serine Hydrolase Activity | Not explicitly quantified for this compound, but off-target effects on calcium signaling are consistent with ABHD2 inhibition. | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to identify and characterize the on-target and off-target effects of this compound.
Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)
-
Probenecid (optional)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS (with or without probenecid) and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Treatment with this compound:
-
Prepare a range of this compound concentrations in HBSS.
-
Acquire a baseline fluorescence reading (ratio of 340/380 nm excitation) for a few minutes.
-
Add the this compound solutions to the cells and continue recording the fluorescence ratio.
-
-
Data Acquisition and Analysis:
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence ratio before the addition of the compound.
-
Use ionomycin as a positive control to elicit a maximal calcium response and EGTA to chelate extracellular calcium for baseline determination.
-
In Vitro Kinase Profiling Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Commercial services are widely available for comprehensive kinase profiling.
Materials:
-
This compound
-
A panel of purified, active kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection methods like fluorescence or luminescence)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
96- or 384-well assay plates
Procedure:
-
Assay Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add this compound at various concentrations (typically a 10-point dose-response curve). Include a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
Add the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately determine IC50 values.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the assay format (e.g., radioactivity measurement, fluorescence polarization, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing the target protein (cPLA2α or potential off-targets like ABHD2)
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting curve of the target protein.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this technical support center.
Caption: On-target signaling pathway of this compound.
References
- 1. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of Pyrrophenone and AACOCF3: Potency, Specificity, and Cellular Effects
In the landscape of inflammatory research and drug development, the inhibition of cytosolic phospholipase A2α (cPLA2α) has emerged as a critical target for modulating the production of potent lipid mediators such as eicosanoids and platelet-activating factor (PAF). Among the pharmacological tools available to researchers, Pyrrophenone and arachidonyl trifluoromethyl ketone (AACOCF3) are two widely utilized inhibitors of cPLA2α. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective mechanisms, potencies, and specificities to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Potency: A Tale of Two Inhibitors
Both this compound and AACOCF3 target cPLA2α, the enzyme responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of leukotrienes, prostaglandins, and PAF.[1] However, they exhibit distinct mechanisms of inhibition and significantly different potencies.
This compound is a potent, reversible, and specific inhibitor of cPLA2α.[1][2] It demonstrates its inhibitory effects with IC50 values in the low nanomolar range. For instance, in A23187-stimulated human neutrophils, this compound inhibits the biosynthesis of leukotrienes, PGE2, and PAF with IC50s ranging from 1-20 nM.[1][2] In cell-free assays, its potency against cPLA2α is reported to be as low as 4.2 nM.[3] The reversible nature of this compound's inhibition is a key characteristic, as its effects can be washed out from cells, restoring enzyme activity.[1][2]
AACOCF3 , an analog of arachidonic acid, acts as a slow-binding, irreversible inhibitor of cPLA2α.[4][5] Its potency is considerably lower than that of this compound, with IC50 values typically in the micromolar range. For cPLA2α, the IC50 of AACOCF3 is approximately 1.5 - 10 μM, depending on the experimental system.[4][6] In cellular assays, AACOCF3 has been shown to inhibit arachidonic acid release in U937 cells and platelets with IC50 values of 8 μM and 2 μM, respectively.[7][8]
A direct comparative study in human neutrophils demonstrated that this compound is approximately 100-fold more potent than AACOCF3 for the inhibition of leukotriene biosynthesis.[1][2]
Data Presentation: Quantitative Comparison
| Parameter | This compound | AACOCF3 | Reference |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | Cytosolic Phospholipase A2α (cPLA2α), Calcium-independent Phospholipase A2 (iPLA2) | [1][6] |
| Mechanism of Action | Reversible | Slow-binding, Irreversible | [1][4] |
| IC50 (cPLA2α, cell-free) | 4.2 nM | ~1.5 - 10 μM | [3][4][6] |
| IC50 (Leukotriene Biosynthesis, Human Neutrophils) | 1-10 nM | ≥ 1 μM | [1][2] |
| IC50 (PGE2 & PAF Biosynthesis, Human Neutrophils) | 1-20 nM | Not explicitly stated in direct comparison | [1] |
| IC50 (Arachidonic Acid Release, Platelets) | Not explicitly stated | 2 μM | [7][8] |
| IC50 (Arachidonic Acid Release, U937 cells) | Not explicitly stated | 8 μM | [7][8] |
Specificity and Off-Target Effects
A critical consideration in the use of pharmacological inhibitors is their specificity. Studies have shown that This compound is a more specific inhibitor of cPLA2α compared to AACOCF3.[1][2] At concentrations effective for cPLA2α inhibition, this compound shows no significant alteration of phospholipase D (PLD) activity.[1] However, at higher concentrations (above 0.5 µM), off-target effects, such as the inhibition of calcium release from the endoplasmic reticulum, have been reported for this compound.[9]
AACOCF3 , on the other hand, has been documented to have several off-target effects. Besides inhibiting cPLA2α, it also inhibits calcium-independent phospholipase A2 (iPLA2) with an IC50 of 6.0 μM.[6][10] Furthermore, some studies suggest that AACOCF3 can inhibit 5-lipoxygenase and CoA-independent transacylase activities, indicating that its effects in whole-cell assays may not be solely attributable to cPLA2α inhibition.[11][12] It has also been reported to affect the cyclooxygenase pathway in platelets.[7]
Signaling Pathway and Experimental Workflow
The inhibition of cPLA2α by this compound and AACOCF3 directly impacts the arachidonic acid cascade, leading to a reduction in the production of downstream inflammatory mediators.
A typical experimental workflow to compare the efficacy of these inhibitors involves stimulating cells that express cPLA2α and measuring the subsequent production of eicosanoids.
Experimental Protocols
Isolation of Human Neutrophils
A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.[11][13]
-
Reagents: Density gradient medium (e.g., Polymorphprep™), RPMI 1640 medium, Dextran solution, hypotonic lysis buffer.
-
Protocol:
-
Carefully layer anticoagulated whole blood over the density gradient medium.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature.
-
Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.
-
Resuspend the pellet in a dextran solution to sediment erythrocytes.
-
Collect the neutrophil-rich supernatant.
-
Perform hypotonic lysis to remove remaining erythrocytes.
-
Wash the neutrophil pellet with RPMI 1640 and resuspend in the desired buffer for the experiment.
-
Measurement of Arachidonic Acid Release
This protocol is used to quantify the amount of arachidonic acid released from cells following stimulation.[5]
-
Reagents: [³H]-arachidonic acid, cell culture medium, stimulating agent (e.g., A23187), scintillation cocktail.
-
Protocol:
-
Label cells (e.g., human neutrophils) with [³H]-arachidonic acid for several hours to allow for incorporation into membrane phospholipids.
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the labeled cells with either this compound, AACOCF3, or vehicle control for a specified time.
-
Stimulate the cells with an agonist like the calcium ionophore A23187.
-
After incubation, pellet the cells by centrifugation.
-
Collect the supernatant and measure the radioactivity using a scintillation counter to determine the amount of released [³H]-arachidonic acid.
-
Quantification of Prostaglandins and Leukotrienes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of eicosanoids.[3]
-
Reagents: Internal standards (e.g., deuterated prostaglandins and leukotrienes), extraction solvent (e.g., ethyl acetate), LC-MS/MS grade solvents.
-
Protocol:
-
Following cell stimulation and reaction termination, add internal standards to the cell supernatant.
-
Perform liquid-liquid extraction to isolate the lipid mediators.
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and detect them using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of each eicosanoid by comparing its peak area to that of the corresponding internal standard.
-
Reversibility Assay (Jump-Dilution Method)
This assay helps to determine whether an inhibitor binds reversibly or irreversibly to its target enzyme.[6]
-
Reagents: Purified cPLA2α enzyme, inhibitor (this compound or AACOCF3), substrate (e.g., a fluorescent phospholipid analog), assay buffer.
-
Protocol:
-
Prepare a concentrated mixture of the enzyme and the inhibitor at a concentration that results in near-complete inhibition.
-
Incubate this mixture to allow for binding.
-
Rapidly dilute the enzyme-inhibitor mixture into the assay buffer containing the substrate. The dilution should be significant enough that the final inhibitor concentration is well below its IC50.
-
Immediately monitor the enzyme activity over time.
-
Interpretation:
-
A rapid recovery of enzyme activity indicates a reversible inhibitor.
-
No recovery of activity suggests an irreversible inhibitor.
-
A slow, gradual recovery of activity is characteristic of a slow, tight-binding reversible inhibitor.
-
-
Conclusion
Both this compound and AACOCF3 are valuable tools for studying the role of cPLA2α in cellular processes. The choice between them should be guided by the specific experimental requirements.
This compound is the preferred inhibitor when high potency and specificity for cPLA2α are paramount. Its reversible nature also makes it suitable for studies where a transient inhibition of the enzyme is desired.
AACOCF3 , while less potent and specific, can still be a useful tool, particularly when a longer-lasting, irreversible inhibition is needed. However, researchers must be mindful of its off-target effects and interpret data accordingly, potentially using it in conjunction with other inhibitors or genetic approaches to confirm the specific role of cPLA2α.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their understanding of the complex roles of cPLA2α and its downstream lipid mediators in health and disease.
References
- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pyrrophenone's Effects with Genetic Knockdown of cPLA2α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of cytosolic phospholipase A2α (cPLA2α) by Pyrrophenone with the effects of genetic knockdown of cPLA2α. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers investigating the roles of cPLA2α in various biological processes.
Introduction to cPLA2α, this compound, and Genetic Knockdown
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid (AA) from membrane phospholipids. This process is the rate-limiting step in the production of various bioactive lipids, including prostaglandins and leukotrienes, collectively known as eicosanoids. Given its central role in inflammation and other cellular processes, cPLA2α is a significant target for therapeutic intervention.
This compound is a potent and specific inhibitor of cPLA2α.[1] It acts by binding to the enzyme's active site, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. Its utility as a research tool and potential therapeutic agent stems from its high potency and selectivity for cPLA2α over other phospholipase A2 isoforms.
Genetic knockdown of cPLA2α, typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary approach to studying its function. By reducing the expression of the cPLA2α protein, researchers can investigate the long-term consequences of its deficiency and validate the on-target effects of pharmacological inhibitors like this compound.
This guide will cross-validate the effects of this compound with those of cPLA2α genetic knockdown across several key cellular and biochemical assays.
Comparative Data: this compound vs. cPLA2α Knockdown
The following tables summarize quantitative data from studies that have employed both this compound and genetic knockdown of cPLA2α to investigate its function.
Inhibition of Arachidonic Acid Metabolite Production
| Experimental System | Treatment/Condition | Key Eicosanoid Measured | Fold Change vs. Control | Reference |
| ApoE4 Primary Astrocytes | This compound | Leukotriene B4 (LTB4) | ↓ (Significant Reduction) | [2] |
| ApoE4 Primary Astrocytes | cPLA2α siRNA | Leukotriene B4 (LTB4) | ↓ (Significant Reduction) | [2] |
Effects on Cellular Signaling and Stress Responses
| Experimental System | Treatment/Condition | Measured Parameter | Observation | Reference |
| ApoE4 Primary Astrocytes | This compound | Inducible Nitric Oxide Synthase (iNOS) | ↓ (Significant Decrease) | [2] |
| ApoE4 Primary Astrocytes | This compound | Reactive Oxygen Species (ROS) | ↓ (Significant Decrease) | [2] |
| Cancer Cell Line | cPLA2α shRNA | Intracellular ROS (iROS) | ↑ (Increased) | [3] |
| Cancer Cell Line | Pharmacological Inhibition | Intracellular ROS (iROS) | ↑ (Increased) | [3] |
Impact on Cell Viability and Death
| Experimental System | Treatment/Condition | Measured Outcome | Observation | Reference |
| cPLA2α+/+ & cPLA2α-/- Lung Fibroblasts | A23187 + this compound | Cell Death | Blocked in both cell types | [4] |
| Cancer Cell Line | cPLA2α shRNA | Cell Death | ↑ (Increased) | [3] |
Note: The observation that this compound blocks cell death in both wild-type and cPLA2α-deficient cells suggests a potential off-target effect in this specific context.[4]
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: cPLA2α signaling pathway and points of intervention.
Caption: Generalized experimental workflow for comparison.
Experimental Protocols
Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Starvation (Optional): Depending on the cell type and assay, cells may be serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration. It is crucial to perform dose-response studies to determine the optimal concentration for cPLA2α inhibition with minimal off-target effects.[4] A concentration range of 0.01 to 1 µM is often effective.[4]
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for a period sufficient to allow for inhibitor uptake and binding (typically 30-60 minutes).
-
Stimulation: Add the agonist or stimulus of interest to the culture medium and incubate for the desired time.
-
Sample Collection: Collect the cell supernatant for analysis of secreted factors (e.g., eicosanoids) or lyse the cells for analysis of intracellular components.
Genetic Knockdown of cPLA2α using siRNA/shRNA
-
Design and Preparation of siRNA/shRNA: Design or obtain validated siRNA or shRNA constructs targeting the cPLA2α gene. For shRNA, the constructs are typically cloned into a suitable expression vector (e.g., lentiviral or retroviral vectors).
-
Transfection/Transduction:
-
siRNA: Transfect the cells with cPLA2α-specific siRNA and a non-targeting control siRNA using a suitable transfection reagent.
-
shRNA: Transduce the cells with viral particles containing the cPLA2α shRNA construct and a control vector.
-
-
Selection (for stable knockdown): If the shRNA vector contains a selection marker (e.g., puromycin resistance), select for stably transduced cells by treating with the appropriate antibiotic.
-
Verification of Knockdown: After 48-72 hours (for transient knockdown) or after selection (for stable knockdown), verify the reduction in cPLA2α expression by Western blotting or qRT-PCR.
-
Experimentation: Once knockdown is confirmed, the cells are ready for use in experiments, following similar stimulation and sample collection procedures as described for the pharmacological inhibition protocol.
Key Experimental Assays
-
Arachidonic Acid Release Assay:
-
Pre-label cells with [3H]-arachidonic acid.
-
After this compound treatment or cPLA2α knockdown, stimulate the cells.
-
Collect the supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.
-
-
Eicosanoid Measurement (ELISA or LC-MS/MS):
-
Collect the cell culture supernatant after stimulation.
-
Use commercially available ELISA kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific eicosanoids (e.g., PGE2, LTB4).
-
-
Western Blotting for cPLA2α Expression and Phosphorylation:
-
Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for total cPLA2α and phosphorylated cPLA2α (e.g., phospho-Ser505).
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
-
Intracellular Calcium Measurement:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
After this compound treatment or in cPLA2α knockdown cells, measure the baseline fluorescence.
-
Add a stimulus and monitor the change in fluorescence over time using a fluorescence microscope or plate reader.
-
Discussion and Conclusion
The cross-validation of this compound's effects with cPLA2α genetic knockdown is a powerful strategy to delineate the specific roles of this enzyme in cellular physiology and pathophysiology. The data presented in this guide highlight a strong correlation between the effects of this compound and cPLA2α knockdown on the production of arachidonic acid metabolites. This consistency validates this compound as a specific and reliable tool for acutely inhibiting cPLA2α activity.
However, it is also crucial to consider the potential for off-target effects with any pharmacological inhibitor. The finding that this compound can inhibit A23187-induced cell death in cPLA2α-deficient cells underscores the importance of such cross-validation studies.[4] These off-target effects may be dose-dependent, emphasizing the need for careful dose-response characterization of the inhibitor in the specific experimental system being used.[4]
References
- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-dependent cytosolic phospholipase A2 activation is implicated in neuroinflammation and oxidative stress associated with ApoE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Pyrrophenone Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrrophenone with other common inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. We will delve into the experimental validation of this compound's on-target effects using rescue experiments, supported by quantitative data and detailed protocols.
This compound is a potent and selective inhibitor of cPLA2α, an enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids.[1][2] This release is the rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation, including prostaglandins and leukotrienes. Validating that the observed effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development. Rescue experiments are a powerful method to demonstrate such on-target activity.
The Principle of Rescue Experiments
The logic behind a rescue experiment is straightforward. If an inhibitor's effect is due to the specific blockade of an enzyme's activity, then providing the downstream product of that enzyme should reverse, or "rescue," the phenotype. In the case of this compound, its inhibition of cPLA2α leads to a depletion of intracellular arachidonic acid. Therefore, the addition of exogenous arachidonic acid should bypass the enzymatic block and restore the production of downstream signaling molecules, confirming that this compound's primary effect is indeed the inhibition of cPLA2α.
Comparative Performance of cPLA2α Inhibitors
This compound has been shown to be significantly more potent and specific than other commonly used cPLA2α inhibitors, such as arachidonyl trifluoromethyl ketone (AACOCF3) and methyl arachidonyl fluorophosphonate (MAFP).[1][2]
| Inhibitor | Target | IC50 (Leukotriene Biosynthesis) | Potency Rank | Specificity Notes |
| This compound | cPLA2α | ~1-20 nM[1] | 1 | Highly specific for cPLA2α. Does not inhibit downstream enzymes like cyclooxygenases or lipoxygenases.[1] |
| AACOCF3 | cPLA2α | >1 µM | 3 | Less potent than this compound.[1][2] Can exhibit off-target effects on 5-lipoxygenase.[1] |
| MAFP | cPLA2α | >1 µM | 2 | Less potent than this compound.[1] Can also exhibit off-target effects on 5-lipoxygenase.[1] |
Note: IC50 values can vary depending on the cell type and experimental conditions.
Off-Target Considerations
It is important to note that at higher concentrations (typically >0.5 µM), this compound has been reported to have off-target effects, specifically the inhibition of calcium release from the endoplasmic reticulum. This effect is independent of its cPLA2α inhibitory activity. Therefore, using the lowest effective concentration of this compound is crucial to ensure that the observed effects are on-target.
Experimental Protocol: Arachidonic Acid Rescue Experiment in Human Neutrophils
This protocol outlines a typical rescue experiment to validate the on-target effects of this compound in primary human neutrophils.
1. Materials:
-
This compound
-
Arachidonic Acid (AA)
-
Thapsigargin (or other suitable stimulus, e.g., A23187, fMLP)
-
Human Neutrophils (isolated from whole blood)
-
Appropriate cell culture medium (e.g., HBSS with Ca2+ and Mg2+)
-
ELISA kits for downstream eicosanoids (e.g., LTB4, PGE2)
-
DMSO (vehicle for this compound and AA)
2. Cell Preparation:
-
Isolate human neutrophils from healthy donors using a standard method such as density gradient centrifugation.
-
Resuspend the purified neutrophils in culture medium at a concentration of 5 x 10^6 cells/mL.
3. Experimental Procedure:
-
Pre-incubation with Inhibitor:
-
In separate tubes, pre-incubate the neutrophil suspension with either DMSO (vehicle control) or this compound (e.g., 100 nM final concentration) for 10 minutes at 37°C.
-
-
Stimulation and Rescue:
-
To the appropriate tubes, add the stimulus (e.g., 100 nM thapsigargin) to induce eicosanoid production.
-
For the rescue condition, add exogenous arachidonic acid (e.g., 1-10 µM final concentration) simultaneously with the stimulus to the this compound-treated cells. A vehicle control for the arachidonic acid should also be included.
-
-
Incubation:
-
Incubate the cells for 10 minutes at 37°C.
-
-
Termination and Sample Collection:
-
Stop the reaction by adding a cold stop solution (e.g., methanol) or by pelleting the cells by centrifugation at 4°C.
-
Collect the supernatant for eicosanoid analysis.
-
5. Analysis:
-
Measure the concentration of the desired eicosanoid (e.g., LTB4) in the supernatant using a specific and validated ELISA kit according to the manufacturer's instructions.
6. Expected Results:
-
Vehicle Control: High levels of eicosanoid production upon stimulation.
-
This compound: Significant inhibition of eicosanoid production compared to the vehicle control.
-
This compound + Arachidonic Acid (Rescue): Restoration of eicosanoid production to levels similar to or approaching the vehicle control.
Visualizing the cPLA2α Signaling Pathway and Rescue Experiment Workflow
To better understand the molecular interactions and the experimental design, the following diagrams have been generated using Graphviz.
Caption: The cPLA2α signaling pathway leading to eicosanoid production.
Caption: Workflow and expected outcomes of the rescue experiment.
Conclusion
Rescue experiments are an indispensable tool for validating the on-target effects of enzyme inhibitors like this compound. The data clearly demonstrates that this compound is a highly potent and specific inhibitor of cPLA2α, and its inhibitory effects can be effectively reversed by the addition of exogenous arachidonic acid. This provides strong evidence that the primary mechanism of action of this compound in cellular systems is the inhibition of cPLA2α-mediated arachidonic acid release. When designing such experiments, it is crucial to consider the potential for off-target effects at higher concentrations and to include appropriate controls for robust and reliable data.
References
critical evaluation of Pyrrophenone as a selective cPLA2a inhibitor in the literature
For researchers, scientists, and drug development professionals, the selective inhibition of cytosolic phospholipase A2α (cPLA2α) represents a key therapeutic strategy for a multitude of inflammatory diseases. Pyrrophenone has emerged as a potent and widely used tool to investigate the roles of cPLA2α. This guide provides a critical evaluation of this compound, comparing its performance with other notable cPLA2α inhibitors and presenting supporting experimental data and detailed protocols.
Executive Summary
This compound is a highly potent, pyrrolidine-based inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a pivotal role in the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. This guide delves into the quantitative data supporting this compound's efficacy and selectivity, comparing it with other well-characterized cPLA2α inhibitors such as the thiazolyl ketone AVX420 (GK420) and the indole-based compound ASB14780. While this compound demonstrates exceptional potency, careful consideration of its potential off-target effects on calcium mobilization at higher concentrations is crucial for its application in research and drug development.
Performance Comparison of cPLA2α Inhibitors
The inhibitory potency of this compound and its alternatives has been evaluated in various in vitro and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound | Isolated Enzyme | Human cPLA2α | 4.2 nM | [1] |
| Cell-based (Leukotriene Biosynthesis) | Human Neutrophils | 1-20 nM | [2] | |
| AVX420 (GK420) | Cell-based (Arachidonic Acid Release) | Synoviocytes | 90 nM | |
| Cell-based (Viability) | Multiple Myeloma Cells | ~8.5 µM | [3] | |
| ASB14780 | Isolated Enzyme | cPLA2α | 20 nM | |
| Cell-based (Whole Blood Assay) | cPLA2α | 20 nM | ||
| MAFP | Cell-based (Leukotriene Biosynthesis) | Human Neutrophils | ~100-fold less potent than this compound | [2] |
| AACOCF3 | Cell-based (Leukotriene Biosynthesis) | Human Neutrophils | ~100-fold less potent than this compound | [2] |
Table 1: Comparative Inhibitory Potency (IC50) of cPLA2α Inhibitors. This table highlights the potent in vitro and cellular activity of this compound compared to other inhibitors.
| Inhibitor | Selectivity Profile | Reference |
| This compound | Reported to be highly selective for cPLA2α over other PLA2 isoforms (sPLA2, iPLA2). | |
| AVX420 (GK420) | Demonstrates selectivity for cPLA2α over sPLA2 and iPLA2. | |
| ASB14780 | Selective for cPLA2α over secreted PLA2α (sPLA2α), showing no inhibition at 10 µM. |
Table 2: Selectivity of cPLA2α Inhibitors. This table outlines the specificity of the inhibitors for the target enzyme.
Signaling Pathways and Experimental Workflows
To understand the context of cPLA2α inhibition and the methods used for its evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate cPLA2α inhibitors.
cPLA2α Activity Assay (Arachidonic Acid Release)
This assay measures the enzymatic activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.
-
Cell Labeling: Cells (e.g., human neutrophils) are incubated with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids.
-
Inhibitor Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the cPLA2α inhibitor (e.g., this compound) for a specified time.
-
Cell Stimulation: Cells are then stimulated with an agonist (e.g., calcium ionophore A23187) to activate cPLA2α.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted from the cell supernatant.
-
Quantification: The amount of released [³H]-arachidonic acid is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production
The downstream effects of cPLA2α inhibition are often assessed by measuring the production of eicosanoids like PGE2 and LTB4 using Enzyme-Linked Immunosorbent Assays (ELISAs).
Competitive ELISA for PGE2:
-
Sample Preparation: Cell culture supernatants are collected after inhibitor treatment and cell stimulation.
-
Coating: A microplate is pre-coated with a capture antibody specific for PGE2.
-
Competitive Binding: Samples or standards are added to the wells along with a fixed amount of HRP-conjugated PGE2. They compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: A standard curve is generated to determine the concentration of PGE2 in the samples.
Sandwich ELISA for LTB4:
-
Coating: A microplate is coated with a capture antibody specific for LTB4.
-
Sample Incubation: Cell culture supernatants are added to the wells and incubated to allow LTB4 to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that also recognizes LTB4 is added, forming a "sandwich".
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Measurement: Similar to the competitive ELISA, a substrate is added, and the resulting color change is measured to quantify the amount of LTB4.
Off-Target Effect Assessment: Calcium Mobilization Assay
This compound has been reported to have off-target effects on intracellular calcium levels at higher concentrations. This can be assessed using fluorescent calcium indicators.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Inhibitor Incubation: The loaded cells are incubated with the cPLA2α inhibitor.
-
Stimulation: Cells are stimulated with an agonist that induces calcium release from intracellular stores.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity of the dye using a fluorescence plate reader or microscope.
-
Analysis: The effect of the inhibitor on the agonist-induced calcium response is analyzed to identify any off-target effects.
Critical Evaluation of this compound
Potency and Efficacy: The data consistently demonstrate that this compound is a highly potent inhibitor of cPLA2α, with IC50 values in the low nanomolar range for both the isolated enzyme and in cellular assays.[1][2] Its ability to effectively block the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids makes it a valuable tool for studying the physiological and pathological roles of cPLA2α.
Selectivity: this compound exhibits good selectivity for cPLA2α over other PLA2 isoforms. This is a critical feature, as off-target inhibition of other phospholipases could lead to confounding experimental results and undesirable side effects in a therapeutic context.
Reversibility: Unlike some other cPLA2α inhibitors, such as MAFP which is an irreversible inhibitor, this compound's inhibitory effect is reversible. This characteristic can be advantageous in certain experimental designs and may offer a better safety profile for potential therapeutic applications.
Off-Target Effects: A significant consideration when using this compound is its potential to interfere with intracellular calcium signaling at concentrations above 0.5 µM. This off-target effect appears to be independent of its action on cPLA2α. Therefore, it is imperative for researchers to use the lowest effective concentration of this compound and to include appropriate controls to rule out any confounding effects related to calcium mobilization, especially in studies where calcium signaling is a key readout.
Comparison with Alternatives:
-
ASB14780: This indole-based inhibitor demonstrates potent and selective inhibition of cPLA2α, with IC50 values comparable to this compound in some assays. Its oral bioavailability and in vivo efficacy in models of liver disease make it a promising therapeutic candidate.[4]
Conclusion
This compound stands out as a highly potent and selective inhibitor of cPLA2α, making it an invaluable pharmacological tool for elucidating the intricate roles of this enzyme in health and disease. Its well-characterized potency and selectivity profile provide a solid foundation for its use in a wide range of in vitro and in vivo studies. However, researchers must remain vigilant about its potential off-target effects on calcium homeostasis, ensuring that experimental designs incorporate appropriate controls to validate the specificity of their findings. As the field of cPLA2α inhibitor development continues to advance with compounds like AVX420 and ASB14780, the continued critical evaluation and comparison of these agents will be essential for selecting the most appropriate tool for specific research questions and for the ultimate goal of developing novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrrophenone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pyrrophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous characteristics of structurally similar compounds, such as other pyrrolidinophenone derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. Based on the hazard profiles of related compounds, which indicate potential for skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling powders or creating aerosols, a dust mask or respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for this compound disposal is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected separately to await disposal.
Step 2: Containerization
-
Select Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical. For solid this compound, a wide-mouthed, sealable container is suitable. For solutions, use a screw-capped bottle.
-
Proper Filling: Fill the container to no more than 80% of its capacity to allow for expansion and to prevent spills.
Step 3: Labeling
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first waste is added.
-
Complete Information: The label must include the following:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful").
-
The accumulation start date.
-
The name of the principal investigator or lab contact.
-
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Safe Storage Conditions: The SAA should be a secondary containment bin or tray to capture any potential leaks. It must be located away from heat, open flames, and incompatible chemicals.
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS department for hazardous waste disposal. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
Quantitative Data Summary
| Parameter | Guideline |
| Container Fill Level | Do not exceed 80% of the container's total volume. |
| Satellite Accumulation | Follow institutional limits, typically no more than 55 gallons of hazardous waste per accumulation point. |
| Storage Time Limit | Adhere to institutional and regulatory time limits for storing hazardous waste in an SAA. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrophenone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrophenone. Adherence to these guidelines is critical for ensuring personal safety and proper disposal.
This compound and its analogues are potent psychoactive compounds that present significant health and safety risks in a laboratory setting. A thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols are paramount to mitigate these risks. This guide offers a detailed operational plan, PPE recommendations, and disposal procedures to ensure the safe handling of this chemical.
Hazard Assessment and Control
This compound is classified as a hazardous substance with the following primary risks:
-
Flammability: It is a flammable liquid and vapor.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
Due to the absence of a specific Occupational Exposure Limit (OEL) for this compound, a Control Banding approach is recommended for risk assessment and management.[4][5][6][7] This strategy involves assigning a control level based on the chemical's hazard classification and the scale of the operation. Given this compound's hazard profile, a high level of containment and protection is warranted.
Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment for different levels of exposure.
| PPE Component | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber glove. | Thicker gauge butyl rubber gloves (>15 mil) with extended cuffs. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Chemical splash goggles and a full-face shield. |
| Body Protection | Flame-resistant lab coat with long sleeves and a closed front. | Chemical-resistant apron over a flame-resistant lab coat. |
| Footwear | Fully enclosed, chemical-resistant safety shoes. | Chemical-resistant boots with steel toes. |
| Respiratory Protection | Work in a certified chemical fume hood. | Air-purifying respirator (APR) with organic vapor cartridges for tasks outside a fume hood or during spill cleanup. |
Hand Protection: A Critical Barrier
Standard nitrile gloves offer poor resistance to aromatic ketones like this compound.[2][8][9][10][11] Therefore, double-gloving with a combination of an inner nitrile glove for dexterity and an outer butyl rubber glove for superior chemical resistance is required.[3][12] Butyl rubber gloves are recommended for handling ketones and esters.[3][12] Always inspect gloves for any signs of degradation or puncture before and during use.[13]
Respiratory Protection: Preventing Inhalation Exposure
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. For procedures with a higher potential for aerosol generation or when engineering controls are not sufficient, an air-purifying respirator (APR) equipped with organic vapor cartridges is necessary.[14][15][16] A proper fit test is mandatory for all respirator users to ensure a protective seal.[16][17]
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure to this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Non-halogenated Organic Waste: Collect all unused this compound and solutions containing it in a designated, clearly labeled, and sealed waste container for non-halogenated organic solvents.
-
Contaminated Solids: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be placed in a separate, sealed waste bag labeled as "Hazardous Chemical Waste."
Disposal Procedure:
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[18][19] Do not pour this compound down the drain.[19] Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as non-halogenated organic waste.
The following diagram illustrates the logical relationship of the key safety and disposal steps.
References
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. CCOHS: Control Banding [ccohs.ca]
- 5. ishn.com [ishn.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. Control banding - Wikipedia [en.wikipedia.org]
- 8. gloves.com [gloves.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. wellbefore.com [wellbefore.com]
- 11. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.sfsu.edu [ehs.sfsu.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. www2.lbl.gov [www2.lbl.gov]
- 16. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 17. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
